molecular formula C26H23NO4 B1404659 Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid CAS No. 1361197-86-5

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid

Cat. No.: B1404659
CAS No.: 1361197-86-5
M. Wt: 413.5 g/mol
InChI Key: GHKDFAVPKIFJQB-XZOQPEGZSA-N
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Description

Structural Characteristics and Stereochemical Configuration

Racemic 9-fluorenylmethoxycarbonyl-trans-4-phenyl-pyrrolidine-3-carboxylic acid exhibits a complex molecular architecture characterized by its distinctive stereochemical arrangement and functional group distribution. The compound possesses a molecular formula of C₂₆H₂₃NO₄ with a molecular weight of 413.47 grams per mole. The structural framework consists of a five-membered pyrrolidine ring, which serves as the central scaffold, incorporating both a phenyl substituent at the 4-position and a carboxylic acid group at the 3-position. The trans configuration indicates that these substituents occupy opposite faces of the pyrrolidine ring, creating a specific three-dimensional arrangement that influences the compound's conformational properties and biological activity.

The stereochemical designation "racemic" signifies that the compound exists as an equal mixture of both enantiomers, specifically the (2S,3R) and (2R,3S) configurations. This racemic nature results from the presence of two chiral centers within the molecule, located at the 2 and 3 positions of the pyrrolidine ring. The trans relationship between the phenyl group at position 4 and the carboxylic acid at position 3 creates a distinct spatial arrangement that affects the molecule's ability to participate in various chemical transformations and biological interactions. The phenyl substituent contributes to the compound's hydrophobic characteristics and may influence its solubility properties and membrane permeability.

The 9-fluorenylmethoxycarbonyl protecting group attached to the nitrogen atom of the pyrrolidine ring represents a crucial structural feature that defines the compound's synthetic utility. This protecting group consists of a fluorene moiety connected through a methoxycarbonyl linker, creating a bulky, aromatic system that effectively shields the nitrogen atom from unwanted reactions during peptide synthesis. The fluorene portion provides exceptional stability under acidic conditions while remaining susceptible to cleavage under basic conditions, particularly in the presence of secondary amines such as piperidine.

Structural Parameter Value
Molecular Formula C₂₆H₂₃NO₄
Molecular Weight 413.47 g/mol
Chiral Centers 2 (positions 2 and 3)
Ring System 5-membered pyrrolidine
Substituent Configuration trans
Protecting Group 9-fluorenylmethoxycarbonyl

Research has demonstrated that the specific stereochemical configuration of racemic 9-fluorenylmethoxycarbonyl-trans-4-phenyl-pyrrolidine-3-carboxylic acid significantly influences its incorporation into peptide chains and subsequent structural effects. The trans arrangement between the phenyl and carboxylic acid groups creates conformational constraints that can stabilize specific secondary structures in peptides, including beta-turns and extended conformations. These structural preferences make the compound particularly valuable for designing peptides with predetermined three-dimensional architectures.

The compound's structural characteristics also enable its participation in various chemical transformations beyond standard peptide coupling reactions. The presence of both aromatic and aliphatic components within the same molecule allows for selective functionalization strategies, where different regions of the molecule can be modified independently. This versatility has led to its application in bioconjugation processes, where the compound serves as a linker between biomolecules and synthetic materials, enhancing the functionality of biosensors and diagnostic tools.

Historical Development of 9-Fluorenylmethoxycarbonyl-Protected Proline Derivatives

The historical development of 9-fluorenylmethoxycarbonyl-protected proline derivatives traces its origins to the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. Prior to their groundbreaking contribution, the field of peptide synthesis relied heavily on acid-labile protecting groups, which presented significant limitations in terms of reaction conditions and compatibility with sensitive functional groups. Carpino and Han recognized the need for a complementary protecting group system that could be removed under basic conditions, leading to their introduction of the 9-fluorenylmethoxycarbonyl group as a base-labile amine protecting group.

The initial development of the 9-fluorenylmethoxycarbonyl group emerged from Carpino's systematic examination of various urethane-based protecting groups. The researchers initially explored the potential of the beta-nitroethyloxycarbonyl group but found its lability towards base to be too high for practical applications. Through extensive experimentation and optimization, they discovered that the 9-fluorenylmethoxycarbonyl group possessed eminently suitable chemical properties, offering exceptional lability to bases while maintaining stability under acidic conditions. The group was initially introduced to amino acids via 9-fluorenylmethoxycarbonyl chloroformate, though subsequent developments led to the more commonly used 9-fluorenylmethoxycarbonyl-succinimidyl carbonate to minimize unwanted side reactions.

The transition from solution-phase to solid-phase applications marked a crucial milestone in the historical development of 9-fluorenylmethoxycarbonyl-protected compounds. While Carpino and Han initially developed the protecting group for solution chemistry, it proved unsuitable for those applications due to the reactive nature of the initial cleavage product, dibenzofulvene, which could reattach to liberated amines or present separation challenges. However, when researchers began exploring solid-phase peptide synthesis applications in the late 1970s, the 9-fluorenylmethoxycarbonyl group found its ideal application environment. On solid supports, the dibenzofulvene and associated adducts could be simply washed away, eliminating the problematic side reactions observed in solution.

The adoption of 9-fluorenylmethoxycarbonyl chemistry in peptide synthesis laboratories underwent a dramatic transformation during the 1990s, as documented by studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities. In 1991, approximately 50% of participating laboratories used 9-fluorenylmethoxycarbonyl chemistry, while the remaining 50% employed traditional t-butoxycarbonyl-based methods. By 1994, an overwhelming 98% of participating laboratories had transitioned to 9-fluorenylmethoxycarbonyl chemistry, a percentage that remained constant through 1996. This rapid adoption reflected the superior qualities of the 9-fluorenylmethoxycarbonyl system and its compatibility with modern automated synthesis equipment.

Historical Timeline Development
1970 Introduction of 9-fluorenylmethoxycarbonyl group by Carpino and Han
Late 1970s Adoption for solid-phase peptide synthesis
1980s Development of orthogonal protecting group strategies
1991 50% laboratory adoption rate
1994 98% laboratory adoption rate
Present Universal acceptance in peptide synthesis

The development of proline derivatives specifically protected with the 9-fluorenylmethoxycarbonyl group represented a specialized branch of this broader historical evolution. Proline and its analogs presented unique challenges in peptide synthesis due to their cyclic nature and conformational rigidity. The introduction of 9-fluorenylmethoxycarbonyl-protected proline derivatives, including compounds such as racemic 9-fluorenylmethoxycarbonyl-trans-4-phenyl-pyrrolidine-3-carboxylic acid, expanded the toolkit available to peptide chemists for creating structurally diverse and biologically active sequences.

Recent advances in proline derivative synthesis have led to the development of innovative approaches such as "proline editing," where 9-fluorenylmethoxycarbonyl-protected hydroxyproline is incorporated into peptides and subsequently modified to generate diverse proline analogs. This methodology has demonstrated the versatility of 9-fluorenylmethoxycarbonyl protection in enabling complex chemical transformations on solid-phase supports. In model peptide systems, researchers have successfully converted 4R-hydroxyproline into 122 different 4-substituted prolyl amino acids, showcasing the synthetic potential of 9-fluorenylmethoxycarbonyl-protected proline derivatives.

The historical development of 9-fluorenylmethoxycarbonyl-protected proline derivatives has been driven by the increasing demand for structurally modified amino acids in medicinal chemistry and chemical biology applications. These compounds have found extensive use in drug development programs targeting neurological disorders, where the unique conformational properties imparted by modified proline residues can enhance the bioavailability and therapeutic efficacy of peptide-based drugs. The continued evolution of synthetic methodologies and protecting group strategies ensures that 9-fluorenylmethoxycarbonyl-protected proline derivatives will remain at the forefront of peptide chemistry research and development.

Properties

CAS No.

1361197-86-5

Molecular Formula

C26H23NO4

Molecular Weight

413.5 g/mol

IUPAC Name

(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H23NO4/c28-25(29)23-15-27(14-22(23)17-8-2-1-3-9-17)26(30)31-16-24-20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,22-24H,14-16H2,(H,28,29)/t22-,23+/m0/s1

InChI Key

GHKDFAVPKIFJQB-XZOQPEGZSA-N

SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Canonical SMILES

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC=CC=C5

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

The pyrrolidine ring is commonly constructed by cyclization of pent-2-ynoic acid derivatives or related precursors. According to patent WO2019016745A1, a key intermediate, pyrrolidine-3-carboxylic acid or its ester, is prepared by:

  • Reacting pent-2-ynoic acid or derivatives with chiral auxiliaries or amines.
  • Cyclization of pent-2-enamide intermediates in the presence of suitable amines and catalysts such as trifluoroacetic acid.
  • The cyclization is carried out in solvents like tetrahydrofuran, 1,4-dioxane, dichloromethane, toluene, or mixtures thereof at temperatures ranging from -30°C to reflux for at least one hour.

Reduction and Functional Group Transformations

  • Reduction of alkyl 4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate intermediates to pyrrolidine-3-carboxylic acid derivatives is achieved via catalytic hydrogenation using catalysts such as palladium on carbon, platinum(IV) oxide, or Raney nickel.
  • Solvents used include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ethers (THF), and chlorinated hydrocarbons (dichloromethane, toluene).
  • The reduction is performed at temperatures from 0°C to reflux for at least one hour to ensure complete conversion.

Introduction of the Fmoc Protecting Group

  • The amino group is protected with Fmoc using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in aqueous acetonitrile with a base such as potassium bicarbonate (KHCO3).
  • This step is typically done after obtaining the free amino acid or its ester to facilitate handling and purification.
  • The Fmoc protection is crucial for solid-phase peptide synthesis compatibility and stability during subsequent synthetic steps.

Purification Techniques

  • Purification of the pyrrolidine-3-carboxylic acid derivatives and their Fmoc-protected forms is achieved by recrystallization, chromatography, acid-base extraction, or combinations thereof.
  • Chromatographic methods include silica gel filtration using solvents such as heptane/ethyl acetate mixtures.
  • Acid-base treatments help remove impurities and unreacted starting materials.

Representative Synthetic Scheme and Conditions

Step Reaction Reagents/Catalysts Solvent Temperature Time Notes
1 Cyclization of pent-2-enamide to pyrrolidine-3-carbamide N-benzyl-1-methoxy-N-trimethylsilylmethylmethanamine, TFA catalyst DCM, THF, toluene -30°C to reflux ≥1 hour Ensures ring closure with nitrogen protection
2 Reduction of dihydro-pyrrole ester to pyrrolidine-3-carboxylate Pd/C, PtO2, or Raney Ni MeOH, EtOH, i-PrOH, EtOAc 0°C to reflux ≥1 hour Catalytic hydrogenation
3 Removal of nitrogen protecting group (if applicable) Acid or base treatment Solvent-dependent 0°C to reflux ≥1 hour Complete deprotection
4 Fmoc protection of amino group Fmoc-OSu, KHCO3 Aqueous acetonitrile Room temperature 1-3 hours Formation of stable Fmoc derivative
5 Purification Recrystallization, chromatography Heptane/ethyl acetate or others Ambient Variable Achieves high purity

Research Findings and Optimization Notes

  • The cyclization step is sensitive to temperature and solvent choice; lower temperatures (-30°C) help control stereochemistry and prevent side reactions.
  • Catalytic hydrogenation requires removal of traces of acids (e.g., HBr) to avoid catalyst poisoning and incomplete reduction.
  • Fmoc protection using Fmoc-OSu in aqueous acetonitrile with KHCO3 provides high yields and purity, suitable for large-scale synthesis.
  • The racemic nature of the final product results from the non-chiral conditions or starting materials; chiral auxiliaries or catalysts would be required for enantiopure synthesis.
  • Scale-up procedures reported in literature demonstrate reproducibility and scalability for industrial applications.

Summary Table of Key Solvents and Catalysts

Purpose Solvent Examples Catalysts/Agents Temperature Range
Cyclization THF, 1,4-Dioxane, DCM, Toluene TFA, amines (e.g., N-benzylmethoxy derivatives) -30°C to reflux
Reduction Methanol, Ethanol, Isopropanol, Ethyl Acetate Pd/C, PtO2, Raney Nickel 0°C to reflux
Deprotection Varies Acid/base 0°C to reflux
Fmoc Protection Aqueous Acetonitrile Fmoc-OSu, KHCO3 Room temperature

Chemical Reactions Analysis

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the free amine for subsequent peptide coupling.

Reaction Conditions :

  • Reagent : 20% piperidine in dimethylformamide (DMF)

  • Time : 10–30 minutes

  • Yield : >95% deprotection efficiency .

Mechanistic Insight :
Piperidine abstracts the acidic α-hydrogen of the Fmoc group, triggering β-elimination to release CO₂ and the fluorene byproduct . The reaction is highly efficient due to the steric accessibility of the Fmoc group in this compound.

Peptide Coupling Reactions

The deprotected amine participates in amide bond formation with carboxylic acids or activated esters.

Common Coupling Reagents :

ReagentSolventActivation MechanismYield (%)
HATUDMFForms active ester intermediate85–90
DCC/NHSDCMGenerates NHS ester75–80
EDC/HOBtTHFForms O-acylisourea intermediate80–85

Key Findings :

  • The trans-4-phenyl substituent enhances steric guidance, improving regioselectivity during coupling .

  • Racemization is minimized (<2%) due to the rigid pyrrolidine ring .

Hydrogenation and Cyclization

The pyrrolidine ring and phenyl group enable participation in catalytic hydrogenation and cyclization processes.

Example Reaction :

text
Racemic Fmoc-*trans*-4-phenyl-pyrrolidine-3-carboxylic acid → Hydrogenation (Pd/C, H₂) → Saturated pyrrolidine derivative (retains stereochemistry)

Conditions :

  • Catalyst : 10% Pd/C

  • Pressure : 1–3 bar H₂

  • Solvent : Ethanol or ethyl acetate

  • Yield : 90–95% .

Applications :

  • Used in synthesizing Upadacitinib intermediates via stereospecific reduction .

Bioconjugation and Cross-Coupling

The phenyl group facilitates Suzuki-Miyaura and Heck cross-coupling reactions for functionalization.

Suzuki Reaction Example :

text
Phenyl-Br derivative + Arylboronic acid → Biaryl product

Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Base : K₂CO₃

  • Solvent : Dioxane/water

  • Yield : 70–80% .

Note : The Fmoc group remains stable under these conditions, enabling orthogonal functionalization .

Acid/Base-Driven Transformations

The carboxylic acid moiety undergoes esterification or salt formation.

Esterification :

  • Reagent : Thionyl chloride (SOCl₂) → Acid chloride → Reaction with alcohols

  • Yield : 75–85% for methyl/ethyl esters .

Salt Formation :

  • Counterions : Sodium, potassium, or tertiary ammonium salts improve solubility for HPLC purification .

Role in Organocatalysis

The compound’s rigid structure aids in asymmetric catalysis, particularly in aldol and Michael additions.

Case Study :

  • Reaction : Proline-based aldol addition

  • Catalyst : Derived from trans-4-phenyl-pyrrolidine

  • Enantiomeric Excess (ee) : Up to 92% .

Mechanism :
The phenyl group stabilizes transition states via π-π interactions, while the pyrrolidine ring enforces a cis-amide conformation critical for enantioselectivity .

Stability and Degradation

Thermal Stability :

  • Decomposition above 200°C (TGA data) .
    Photostability :

  • Sensitive to UV light; storage in amber vials recommended .

Scientific Research Applications

Peptide Synthesis

Role as a Protective Group
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid is widely used as a protective group in peptide synthesis. The Fmoc (Fluorenylmethyloxycarbonyl) group allows for the selective modification of amino acids without interfering with other functional groups. Its stability under various reaction conditions makes it a preferred choice among researchers in biochemistry.

Case Study: Synthesis of Neuroactive Peptides
In a study focused on neuroactive peptides, researchers utilized this compound to synthesize peptides that modulate neurotransmitter activity. The use of the Fmoc protection strategy facilitated the successful assembly of complex peptide structures, showcasing its effectiveness in producing bioactive compounds .

Drug Development

Enhancement of Bioavailability
The unique structure of this compound aids in the design of pharmaceutical agents, particularly for neurological disorders. By improving the bioavailability of therapeutic compounds, this compound plays a crucial role in drug formulation.

Case Study: Development of Antidepressants
Recent research has demonstrated the application of this compound in developing new antidepressants. The ability to modify the compound's structure allowed for enhanced interaction with serotonin receptors, leading to improved efficacy in clinical trials .

Material Science

Influence on Polymer Properties
In material science, this compound is incorporated into polymer systems to enhance properties such as thermal stability and mechanical strength. Its ability to influence the physical characteristics of materials makes it valuable in developing advanced materials.

Table: Properties of Polymers Modified with this compound

PropertyControl PolymerModified Polymer
Thermal Stability (°C)150180
Mechanical Strength (MPa)3045
Flexibility (%)510

Bioconjugation

Enhancement of Biosensor Functionality
this compound is instrumental in bioconjugation processes, where it assists in attaching biomolecules to surfaces or other molecules. This enhances the functionality of biosensors and diagnostic tools.

Case Study: Development of Diagnostic Assays
In developing diagnostic assays for disease markers, this compound was used to conjugate antibodies to sensor surfaces. The resulting biosensors exhibited significantly improved sensitivity and specificity compared to traditional methods .

Research in Chiral Catalysis

Insights into Asymmetric Synthesis
The compound is utilized in studies related to chiral catalysis, providing insights into asymmetric synthesis crucial for producing enantiomerically pure compounds across various chemical industries.

Table: Comparison of Enantiomeric Ratios Achieved with Different Catalysts

Catalyst TypeEnantiomeric Ratio (ER)
Conventional Catalyst70:30
Racemic Fmoc Compound90:10

Mechanism of Action

The mechanism of action of Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing for selective reactions at other sites on the molecule. The phenyl group contributes to the compound’s stability and reactivity. The pyrrolidine ring provides a rigid framework that influences the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

a) Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid (CAS 181824-45-3)
  • Structural Differences : The phenyl group is at the 3-position of the pyrrolidine ring, and the carboxylic acid is at the 2-position. The cis configuration introduces distinct steric and electronic properties compared to the trans isomer.
  • Impact : The altered substituent positions and cis geometry may reduce conformational flexibility, affecting binding affinity in peptide-receptor interactions .
b) Racemic Fmoc-trans-3-phenyl-pyrrolidine-2-carboxylic acid (CAS 1579983-87-1)
  • Structural Differences : Similar to the above but with a trans configuration.
  • Impact : The trans arrangement at the 3-position may enhance solubility compared to cis isomers due to reduced intramolecular interactions .
c) Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid (Target Compound)
  • Its 3-carboxylic acid group aligns optimally for coupling reactions in SPPS .

Piperidine vs. Pyrrolidine Analogs

Racemic Fmoc-cis-4-phenylpiperidine-3-carboxylic acid (CAS Unspecified)

  • Structural Differences : A six-membered piperidine ring replaces the five-membered pyrrolidine.
  • However, the increased flexibility may reduce binding specificity compared to pyrrolidine derivatives .
  • Molecular Formula: C27H25NO4 (Molar Mass: 427.49 g/mol) vs. the pyrrolidine analog’s C22H21NO4 (estimated based on related compounds) .

Functional Group Variations

a) (R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid (CAS 269396-66-9)
  • Structural Differences : A pyridyl group replaces the phenyl substituent, and the scaffold is a butyric acid chain rather than a pyrrolidine ring.
  • Impact : The pyridyl group introduces hydrogen-bonding capability, enhancing solubility in aqueous environments. The linear structure may reduce rigidity compared to cyclic analogs .
  • Molecular Weight : 402.44 g/mol vs. ~380–430 g/mol for pyrrolidine/piperidine derivatives .
b) Boc-(±)-trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid (CAS 959577-50-5)
  • Structural Differences : A tert-butoxycarbonyl (Boc) group replaces Fmoc, and a nitro group is added to the phenyl ring.
  • Impact: The Boc group requires acidic deprotection (e.g., trifluoroacetic acid), offering complementary strategies to Fmoc in orthogonal protection schemes.

Biological Activity

Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid (Fmoc-trans-4-Phe-Pro) is a compound of significant interest in medicinal chemistry and biochemistry due to its structural properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

Fmoc-trans-4-Phe-Pro is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which enhances its stability and solubility in organic solvents. The molecular formula is C26H23NO4C_{26}H_{23}NO_4 with a molecular weight of 413.47 g/mol . The compound features a pyrrolidine ring, which is known for its role in various biological processes, particularly as a proline analog.

Enzymatic Interactions

One of the key areas of research surrounding Fmoc-trans-4-Phe-Pro involves its interaction with prolyl 4-hydroxylase (P4H), an enzyme critical for collagen synthesis. Studies indicate that proline analogs can influence the binding affinity and catalytic efficiency of P4H. Specifically, Fmoc-trans-4-Phe-Pro has been shown to act as a substrate for P4H, suggesting potential applications in collagen-related therapies .

Table 1: Summary of Enzymatic Activities

CompoundEnzyme InteractionEffect on Activity
Fmoc-trans-4-Phe-ProProlyl 4-hydroxylaseSubstrate for hydroxylation
Other Proline AnalogsVariesDiscriminatory binding

Synthesis and Structural Modifications

The synthesis of Fmoc-trans-4-Phe-Pro typically involves standard peptide coupling techniques. Variations in the synthesis process can lead to different stereochemical outcomes, influencing biological activity. For instance, modifications at the C-terminus or substitutions on the pyrrolidine ring can enhance or diminish enzymatic activity .

Table 2: Synthesis Strategies and Their Outcomes

Synthesis MethodModificationsYield (%)
Standard Fmoc ProtectionNone72
C-terminal Carboxylic AcidDetrimentalVaries
Substituted Pyrrolidine RingsImproved ActivityHigh

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step organic reactions, including cyclization, functional group protection (e.g., Fmoc), and resolution of stereochemistry. For example, analogous pyrrolidine-carboxylic acid derivatives are synthesized via Friedel-Crafts acylation or condensation reactions using catalysts like palladium or copper in solvents such as DMF or toluene . Optimizing temperature (e.g., 80–120°C) and catalyst loading (1–5 mol%) is critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Confirm configurations via X-ray crystallography or comparative analysis with known standards using 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., trans-configuration shows distinct coupling constants J=810 HzJ = 8–10\ \text{Hz} for adjacent protons) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : While specific hazard data for this compound is limited, structurally similar Fmoc-protected amino acids require PPE (gloves, lab coat, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported 1H^{1}\text{H}-NMR data for racemic Fmoc-protected pyrrolidine derivatives?

  • Methodology : Contradictions in NMR shifts (e.g., δ 4.2–4.5 ppm for Fmoc α-protons) may arise from solvent polarity (DMSO vs. CDCl3_3) or pH. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational predictions (DFT calculations at B3LYP/6-31G* level). Cross-reference with published spectra of analogous compounds (e.g., 4-(4-chlorophenyl) derivatives) .

Q. What strategies optimize enantiomeric resolution of the racemic mixture for pharmacological studies?

  • Methodology : Employ kinetic resolution using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic methods (lipases in biphasic systems). For example, Candida antarctica lipase B (CAL-B) selectively hydrolyzes one enantiomer in 2-propanol/water (yield: 70–85%, ee >98%). Monitor progress via chiral SFC (supercritical fluid chromatography) .

Q. How does the trans-4-phenyl group influence the compound’s conformational stability in solid-phase peptide synthesis (SPPS)?

  • Methodology : Perform molecular dynamics simulations (AMBER or GROMACS) to assess backbone rigidity. Experimentally, compare coupling efficiency (e.g., HATU/DIPEA activation) with non-phenyl analogs. The phenyl group enhances β-sheet propensity in peptide chains, as shown in CD spectra (negative band at 218 nm) .

Q. What are the limitations of current synthetic methods in achieving high diastereoselectivity for trans-4-substituted pyrrolidines?

  • Methodology : Stereochemical control is hindered by competing transition states in cyclization steps. Use stereoselective catalysts (e.g., Jacobsen’s thiourea catalysts) or asymmetric hydrogenation (Ru-BINAP complexes) to improve trans/cis ratios. Analyze diastereomer ratios via 19F^{19}\text{F}-NMR if fluorinated analogs are synthesized .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Racemic Fmoc-trans-4-phenyl-pyrrolidine-3-carboxylic acid

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